molecular formula C11H6N2O2S B15179439 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- CAS No. 148190-32-3

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)-

Cat. No.: B15179439
CAS No.: 148190-32-3
M. Wt: 230.24 g/mol
InChI Key: ZYWMWKABKQHNEW-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a thiazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- typically involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . The reaction is carried out in acetic acid, which acts as a solvent and facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is unique due to the presence of both the pyrano-pyridinone core and the thiazole substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

148190-32-3

Molecular Formula

C11H6N2O2S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C11H6N2O2S/c14-7-6-9(11-13-4-5-16-11)15-8-2-1-3-12-10(7)8/h1-6H

InChI Key

ZYWMWKABKQHNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=NC=CS3)N=C1

Origin of Product

United States

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